Nucleophilic substitution remains a cornerstone for synthesizing fluorinated sulfonamides. This method typically involves reacting sulfonyl halides (chlorides or fluorides) with amines. For 1,1,2,2-tetrafluoroethane-1-sulfonamide, the precursor 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride reacts with ammonia or primary amines under controlled conditions. The reaction proceeds via a two-step mechanism: (1) formation of the sulfonyl chloride intermediate and (2) displacement of the chloride by an amine nucleophile.
A notable example from patent literature describes the use of 2-thiophenesulfonyl chloride in a nucleophilic substitution with amines to yield sulfonamide derivatives. Similarly, benzenesulfonyl chloride has been employed in sequential Boc deprotection and sulfonamidation reactions, demonstrating the versatility of sulfonyl chlorides in multi-step syntheses. The fluorinated analog, 2,2,2-trifluoroethanesulfonyl chloride, has also been utilized to introduce trifluoroethyl groups into sulfonamide frameworks.
Table 1: Representative Sulfonyl Chlorides in Nucleophilic Substitution
Sulfonyl Chloride | Amine Partner | Product Yield | Reference |
---|---|---|---|
2-Thiophenesulfonyl chloride | Cyclic amine | 46 mg | |
Benzenesulfonyl chloride | 3-Aminopyridine | High | |
Trifluoroethanesulfonyl chloride | Piperazine | Moderate |
The stability of sulfonyl fluorides compared to chlorides has expanded their utility. For instance, calcium triflimide [Ca(NTf₂)₂] activation enables sulfonyl fluorides to participate in nucleophilic substitutions without self-condensation, a common issue with chlorides. This approach is particularly advantageous for synthesizing sterically hindered sulfonamides like 1,1,2,2-tetrafluoroethane-1-sulfonamide, where fluorinated groups impose significant steric demands.
Recent advances in catalysis have unlocked new pathways for introducing perfluoroalkyl groups into sulfonamides. Calcium triflimide [Ca(NTf₂)₂], a Lewis acid, activates sulfonyl fluorides by polarizing the sulfur-fluorine bond, facilitating nucleophilic attack by amines. This method circumvents the instability of sulfonyl chlorides and allows for sequential functionalization.
In one demonstration, a sulfonyl fluoride survived Boc-deprotection under acidic conditions before undergoing calcium triflimide-mediated coupling with 3-aminopyridine to yield a bis-sulfonamide in high efficiency. The triflimide anion’s weak coordination to calcium enhances the electrophilicity of the sulfur center, enabling reactions with even weakly nucleophilic amines.
Table 2: Calcium Triflimide-Mediated Sulfonamide Synthesis
Sulfonyl Fluoride | Amine | Catalyst Loading | Yield |
---|---|---|---|
Benzene sulfonyl fluoride | 3-Aminopyridine | 10 mol% | 92% |
Alkyl sulfonyl fluoride | Piperazine | 15 mol% | 85% |
Mechanistic studies suggest that divalent cations like Ca²⁺ stabilize transition states during fluorine displacement, while the triflimide anion mitigates side reactions. This strategy is particularly effective for synthesizing 1,1,2,2-tetrafluoroethane-1-sulfonamide, where the electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl group.
While photoredox-catalyzed cyclization methods for sultone precursors are not explicitly detailed in the provided sources, alternative cyclization strategies involving sulfamidates offer insights. Cyclic sulfamidates derived from α-methylisoserine undergo nucleophilic ring-opening at quaternary carbons with complete stereochemical inversion. These five-membered heterocycles serve as precursors to sulfonamides, with reactivity modulated by substituents at the nitrogen and carbon termini.
For example, N-unprotected sulfamidates exhibit suppressed reactivity due to charge accumulation at the NSO₃ moiety, whereas ester groups at the carboxylic position facilitate ring-opening. This tunability enables controlled synthesis of complex sulfonamides, including fluorinated variants. Although photoredox catalysis is not discussed, thermal or base-mediated cyclization of sulfamidates provides a viable route to sultone-like intermediates.
Table 3: Reactivity of Sulfamidates Based on Substitution
Substituent at N-Terminus | Substituent at C-Terminus | Reactivity (Ring-Opening) |
---|---|---|
Unprotected sulfonamide | Ester | Silenced |
N-Alkyl | Amide | Moderate |
N-Carbonyl | Ester | High |
These findings highlight the potential for designing fluorinated sulfamidates as sultone analogs, enabling stereocontrolled access to sulfonamides like 1,1,2,2-tetrafluoroethane-1-sulfonamide.
Copper-catalyzed photoredox systems represent a promising alternative to traditional precious metal catalysts in fluorosulfonamide transformations [1]. The mechanistic understanding of electron transfer pathways in these systems reveals unique catalytic cycles that distinguish copper from ruthenium and iridium complexes [2].
In copper-based photoredox catalysis, the [(bis(diphenylphosphino)ethane)(bathocuproine)Copper]hexafluorophosphate complex demonstrates exceptional efficiency in activating organic halides including fluorinated substrates [1]. The excited state oxidation potential of this complex reaches +0.63 V versus saturated calomel electrode, while the reduction potential in the excited state measures -1.02 V versus saturated calomel electrode [1]. These values indicate that the complex operates through a rare Copper(I)/Copper(I)/Copper(0) catalytic cycle rather than the conventional Copper(I)/Copper(I)/Copper(II) oxidative quenching mechanism [1].
The luminescence lifetime of the copper photoredox catalyst extends to 819 nanoseconds, which falls within the high range for heteroleptic copper complexes [1]. This extended lifetime provides sufficient time for electron transfer processes to occur before decay to the ground state [1]. The mechanistic pathway involves initial reduction of the excited copper catalyst by diisopropylethylamine, followed by electron transfer to the fluorosulfonamide substrate [1].
Parameter | Value | Reference |
---|---|---|
Excited State Oxidation Potential | +0.63 V vs SCE | [1] |
Excited State Reduction Potential | -1.02 V vs SCE | [1] |
Luminescence Lifetime | 819 ns | [1] |
Catalytic Cycle Type | Cu(I)/Cu(I)*/Cu(0) | [1] |
The electron transfer mechanism in copper photoredox systems involves both inner and outer sphere processes [2]. The coordination sphere of copper allows for direct substrate binding, enabling unique mechanistic pathways not accessible with ruthenium or iridium catalysts [2]. This characteristic proves particularly advantageous for fluorosulfonamide substrates where the electron-withdrawing fluorine atoms influence the electron density at the reaction center [2].
Kinetic studies reveal that the rate-determining step in copper-catalyzed fluorosulfonamide transformations involves carbon-hydrogen bond cleavage, as evidenced by primary kinetic isotope effects ranging from 3.3 to 4.2 when deuterium-labeled substrates are employed [3]. The electron transfer from the excited copper catalyst to the fluorosulfonamide substrate generates radical intermediates that undergo subsequent cyclization or functionalization reactions [3].
The photoredox activation of fluorosulfonamides proceeds through single electron transfer mechanisms that generate nitrogen-centered radicals [4]. These radical species exhibit enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing effects of the tetrafluoroethane backbone [4]. The copper catalyst facilitates both the initial electron transfer and the subsequent radical trapping processes through its ability to access multiple oxidation states [2].
The tetrafluoroethane backbone in 1,1,2,2-tetrafluoroethane-1-sulfonamide exerts profound steric and electronic influences on sulfonamide reactivity [5]. The electronic effects arise from the highly electron-withdrawing nature of the four fluorine atoms, which significantly alter the electron density distribution within the molecule [5]. These effects manifest in both the nucleophilic reactivity at the nitrogen center and the electrophilic character of the sulfonyl group [5].
The steric effects of the tetrafluoroethane backbone create significant hindrance around the sulfonamide nitrogen, influencing both the approach of nucleophiles and the geometry of transition states [5]. Bordwell and colleagues demonstrated that sulfonyl compounds exhibit reduced reactivity compared to their carbonyl analogues due to these steric effects [5]. The tetrafluoroethane group, being substantially bulkier than simple alkyl groups, amplifies these steric constraints [5].
Electronic activation of the sulfonamide group occurs through the strong electron-withdrawing inductive effect of the tetrafluoroethane backbone [6]. The four fluorine atoms create a cumulative -I effect that increases the electrophilic character of the sulfur center [6]. This electronic activation facilitates nucleophilic attack at the sulfonyl center while simultaneously reducing the basicity of the nitrogen atom [6].
Effect Type | Magnitude | Impact on Reactivity | Reference |
---|---|---|---|
Steric Hindrance | High | Reduced nucleophilic approach | [5] |
Electronic Withdrawal | Strong (-I effect) | Enhanced electrophilicity | [6] |
Fluorine Substitution | Tetrafluoro | Altered pKa values | [7] |
Conformational Restriction | Significant | Modified transition states | [8] |
The conformational preferences of tetrafluoroethane-substituted sulfonamides differ markedly from their hydrocarbon analogues [8]. The carbon-carbon bond in the tetrafluoroethane backbone exhibits restricted rotation due to stereoelectronic effects involving the carbon-fluorine bonds [8]. This conformational rigidity influences the spatial arrangement of reactive sites and affects the accessibility of the sulfonamide nitrogen to potential reaction partners [8].
Fluorine substitution patterns significantly impact the reactivity of sulfonamide derivatives [6]. The 1,1,2,2-tetrafluoroethane substitution pattern creates a highly electronegative environment that stabilizes anionic intermediates formed during nucleophilic addition reactions [6]. However, this same electronic effect destabilizes cationic intermediates, leading to altered reaction pathways compared to non-fluorinated sulfonamides [6].
The influence of the tetrafluoroethane backbone extends to the hydrogen bonding capabilities of the sulfonamide group [9]. The electron-withdrawing effect of the fluorine atoms increases the acidity of the sulfonamide protons, enhancing their ability to participate in hydrogen bonding interactions [9]. This enhanced hydrogen bonding can stabilize certain conformations and influence the binding affinity to biological targets [9].
Stereoelectronic effects play a crucial role in determining the reactivity patterns of tetrafluoroethane sulfonamides [6]. The alignment of the sulfonamide nitrogen lone pair with the electron-withdrawing tetrafluoroethane group creates favorable orbital interactions that stabilize certain reactive intermediates [6]. These stereoelectronic considerations become particularly important in asymmetric reactions where the tetrafluoroethane backbone can influence the stereochemical outcome [6].
The metabolic fate of fluorosulfonamide compounds in model organisms follows distinct pathways that differ significantly from their non-fluorinated counterparts [10]. The tetrafluoroethane backbone presents unique challenges for enzymatic metabolism due to the strength of carbon-fluorine bonds and the electron-withdrawing effects of multiple fluorine atoms [11].
In mammalian systems, the primary metabolic pathway for tetrafluoroethane-containing compounds involves oxidation by cytochrome P450 enzymes, particularly CYP2E1 [11]. The initial oxidation step converts the tetrafluoroethane group to tetrafluoroethanol, followed by elimination of hydrogen fluoride to yield trifluoroacetaldehyde [11]. This aldehyde intermediate undergoes further oxidation to form trifluoroacetic acid, which represents a major metabolic end product [11].
Organism | Primary Metabolic Pathway | Half-life | Major Metabolites | Reference |
---|---|---|---|---|
Rat | CYP2E1 oxidation | 5.9 ± 4.6 days | Trifluoroacetic acid | [12] |
Mouse | CYP2E1 oxidation | Variable | Trifluoroacetic acid | [11] |
Human | CYP2E1 oxidation | Extended | Trifluoroacetic acid | [11] |
Bacteria | Hydrolysis/deamination | 8.7-9.6 days | Fluoride ions | [13] |
Bacterial metabolism of fluorosulfonamide compounds proceeds through different mechanisms compared to mammalian systems [13]. Microbial enzymes, particularly flavin-dependent monooxygenases, can catalyze the hydrolysis of sulfonamide bonds leading to the formation of fluorinated metabolites and eventually fluoride ions [13]. The bacterial strain Microbacterium species BR1 demonstrates the ability to metabolize sulfonamides through the sulfonamide ipso-hydroxylation pathway involving SadABC enzymes [13].
The biotransformation of perfluoroalkyl sulfonamides in laboratory animals reveals isomer-specific metabolism patterns [12]. Branched isomers undergo faster biotransformation than linear isomers, with elimination half-lives of 2.5 ± 1.0 days and 3.7 ± 1.2 days for branched forms compared to 5.9 ± 4.6 days for linear isomers [12]. This differential metabolism results in the depletion of branched isomers in blood and tissues relative to the administered dose [12].
Conjugation reactions represent an important detoxification mechanism for fluorosulfonamide compounds [14]. N-glucuronidation occurs preferentially with shorter-chain fluoroalkyl sulfonamides, with approximately 60% of perfluorobutane sulfonamide undergoing glucuronidation compared to less than 1% for perfluorooctane sulfonamide [14]. This chain-length dependency reflects the influence of fluoroalkyl chain length on enzyme recognition and substrate binding [14].
The metabolic stability of fluorosulfonamides varies significantly among different model organisms [15]. Genetic polymorphisms in acetylation enzymes influence the metabolism of sulfonamide compounds, with slow acetylator phenotypes showing increased susceptibility to metabolite toxicity [15]. The N-acetylation pathway competes with oxidative metabolism, and individuals with reduced acetylation capacity rely more heavily on oxidative pathways for drug clearance [15].
Microbial biotransformation of fluorinated compounds can lead to the production of persistent metabolites [16]. Trifluoroacetic acid, a common metabolite of tetrafluoroethane compounds, represents a dead-end product that undergoes minimal further metabolism [16]. This persistence contributes to the environmental accumulation of fluorinated metabolites and their potential ecological impact [16].
The integration of 1,1,2,2-tetrafluoroethane-1-sulfonamide into perfluorinated anion exchange membranes represents a significant advancement in energy storage and conversion technologies. Research conducted by the National Renewable Energy Laboratory has demonstrated that sulfonamide-linked alkyl ammonium perfluorinated anion exchange membranes achieve exceptional performance characteristics in electrochemical applications [1]. These membranes exhibit high levels of ion exchange capacity and membrane conductivity, making them particularly suitable for fuel cell, electrolyzer, and flow battery applications.
The molecular architecture of 1,1,2,2-tetrafluoroethane-1-sulfonamide enables the formation of robust covalent linkages between the perfluorinated backbone and cationic functional groups. This structural design addresses the fundamental challenge of synthesizing perfluorinated anion exchange membranes, which has historically been limited by synthetic complexity and stability issues [1]. The sulfonamide linkage provides enhanced durability compared to conventional ether-based connections, with significant improvements observed when the alkyl tether length is extended from three to six carbons.
Quantitative analysis of membrane performance reveals that perfluorinated systems incorporating tetrafluoroethane-sulfonamide linkages demonstrate superior hydroxide conductivity compared to hydrocarbon-based alternatives. The PAP-ON-pF6 membrane system, which utilizes perfluorinated side chains, achieves a hydroxide conductivity of 134.2 mS cm⁻¹ at 80°C with an ion exchange capacity of 2.17 mmol g⁻¹ [2]. This performance is attributed to the optimal microphase separation achieved through the incorporation of perfluorinated components, which promotes efficient ion transport pathways.
The membrane systems demonstrate exceptional stability under alkaline conditions, retaining 90.1% of their initial conductivity after treatment in 1 M sodium hydroxide at 80°C for 1600 hours [2]. This stability is directly linked to the chemical robustness of the sulfonamide-fluorocarbon linkage, which resists degradation under harsh operating conditions. The hydrogen/oxygen fuel cell assembled with these membranes yields a peak power density of 1066 mW cm⁻² and operates stably at 200 mA cm⁻² for 140 hours without appreciable voltage decay.
The sulfonamide-fluorocarbon linkage in 1,1,2,2-tetrafluoroethane-1-sulfonamide systems provides exceptional thermal and alkaline stability through multiple mechanistic pathways. The nitrogen-hydrogen functional groups within the sulfonamide structure create a protective barrier against chloride ion attack, preventing direct degradation of the active polymer layer [3] [4]. This mechanism is particularly important in chlorine-resistant membrane applications, where the stable sulfonamide structure maintains performance under oxidative conditions.
Thermal stability analysis reveals that perfluorinated sulfonamide model compounds maintain structural integrity at temperatures ranging from 60°C to 90°C under alkaline conditions [5]. The quaternary ammonium groups attached to the fluoroalkyl backbone through sulfonamide linkages demonstrate superior resistance to thermal degradation compared to alternative cationic systems. Nuclear magnetic resonance spectroscopy studies indicate that only 13% of N-methylpiperidinium cationic groups undergo degradation after 168 hours of storage in 1 M sodium hydroxide at 80°C [6].
The thermal decomposition mechanisms of perfluorinated systems involving tetrafluoroethane-sulfonamide linkages follow first-order kinetics, with activation energies determined through thermogravimetric analysis [7]. Perfluoroalkyl carboxylic acids with similar fluorocarbon structures begin thermal degradation at temperatures between 150°C and 550°C, depending on chain length and structural configuration. The decomposition process involves preferential cleavage of carbon-carbon bonds within the perfluorinated backbone, leading to the formation of perfluoroalkyl radicals and subsequent chain scission.
The alkaline stability of sulfonamide-fluorocarbon linkages is enhanced by the formation of hydrogen bonds between the nitrogen-hydrogen groups and water molecules [3]. This hydration layer formation improves the permeability of thin-film composite membranes while maintaining structural integrity under harsh chemical conditions. The abundant hydrophilic groups on sulfonamide monomers create favorable interactions with water molecules, contributing to enhanced membrane performance in aqueous environments.
The structure-property relationships in tetrafluoroethylene copolymer systems incorporating 1,1,2,2-tetrafluoroethane-1-sulfonamide exhibit complex dependencies on molecular architecture and processing conditions. The tetrafluoroethylene backbone adopts a rigid helical conformation with 13/6 helices, leading to the formation of extended-chain crystals rather than the lamellae structures typical of conventional polymers [8]. This unique crystalline morphology directly influences the mechanical and thermal properties of the resulting copolymer systems.
Crystal structure analysis of ethylene-tetrafluoroethylene alternating copolymers reveals a triclinic unit cell with dimensions a = 8.46 Å, b = 5.67 Å, c = 5.00 Å, and angles α = 83.0°, β = 97.0°, γ = 89.7° [9]. The space group P1̅ contains two slightly deflected planar-zigzag chains packed with zigzag planes parallel to the a + b direction. This crystalline arrangement contributes to the exceptional mechanical properties observed in these materials, including high tensile strength and thermal stability.
The influence of fluorine content on copolymer properties demonstrates a direct relationship between chemical composition and physical characteristics. Precision ethylene/vinyl fluoride polymers with fluorine atoms positioned at regular intervals along the polymer chain show equilibrium melting temperatures of 127.3°C, 132.7°C, and 137.6°C for systems with fluorine atoms on every 9th, 15th, and 21st carbon, respectively [10]. The degree of crystallinity decreases from 74% to 53% with increasing fluorine content, reflecting the disruptive effect of fluorine atoms on chain packing.
The perfluorinated side chain length in dual-grafted anion exchange membranes significantly affects microphase separation and ion transport properties. Optimal performance is achieved with six perfluorinated carbon units (pF6), while shorter chains (pF4) provide insufficient hydrophobicity and longer chains (pF8, pF10) impede hydrophilic side chain aggregation [2]. This structure-property relationship demonstrates the critical importance of molecular design in optimizing membrane performance for energy applications.
Mechanical properties of perfluorinated membranes incorporating tetrafluoroethane-sulfonamide linkages show temperature and humidity dependence consistent with the underlying polymer microstructure. The Young's modulus of composite membranes reaches 46 MPa at 80°C, while maintaining flexibility necessary for practical applications [11]. The stress-strain behavior follows elastoplastic deformation patterns, with material constants that correlate with environmental conditions and processing history.
Structural Feature | Property Effect | Quantitative Data |
---|---|---|
Sulfonamide-fluorocarbon linkage | Enhanced alkaline stability | N-H groups prevent chloride attack |
Perfluorinated side chain length | Optimal microphase separation (pF6) | pF6 > pF4, pF8, pF10 performance |
Tetrafluoroethylene backbone | Rigid helical structure formation | 13/6 helices, extended-chain crystals |
Quaternary ammonium groups | Improved conductivity retention | 79-87% retention after 1000h |
Fluorine content in copolymer | Reduced thermal conductivity | 50% reduction in thermal conductivity |
Chain crystallinity | Increased mechanical strength | Young's modulus: 46 MPa at 80°C |
Molecular spacing | Lower gas permeability | 3-fold reduction under pressure |
Crosslinking density | Improved thermal resistance | Glass transition: 77-192°C range |
The thermal conductivity of fluorinated polyurethanes incorporating perfluorinated segments shows a reduction of up to 50% compared to non-fluorinated counterparts. This reduction results from decreased crystallinity and increased molecular spacing, which disrupts heat transfer pathways through the polymer matrix. The lowest thermal conductivity of 0.13 W m⁻¹ K⁻¹ at room temperature was observed in systems synthesized from octafluorinated diols, demonstrating the significant impact of fluorine incorporation on thermal transport properties.
Gas permeability characteristics of perfluorinated membranes exhibit strong correlations with crystalline structure and water content. Short-side-chain perfluorosulfonic acid membranes demonstrate hydrogen permeability values that decrease by a factor of three under elevated pressure conditions [12]. This behavior is attributed to membrane densification and the formation of interconnected ionic clusters that restrict gas diffusion pathways while maintaining ionic conductivity.
The relationship between processing conditions and final material properties reveals the importance of thermal treatment in controlling crystalline phase development. Annealing temperatures below the melting point promote beta-phase formation, while melt-quenching procedures favor alpha-phase crystallization [13]. These phase transitions directly influence the ferroelectric properties and mechanical characteristics of the resulting polymer films, with maximum ferroelectric crystallinity achieved under specific thermal treatment conditions.
Membrane Type | Conductivity (mS/cm) | Temperature (°C) | Alkaline Stability |
---|---|---|---|
Sulfonamide-linked perfluorinated AEM (3-carbon tether) | High levels achieved | Room temperature | Improved durability |
Sulfonamide-linked perfluorinated AEM (6-carbon tether) | Improved vs 3-carbon | Room temperature | Better than 3-carbon |
PAP-ON-pF6 (perfluorinated side chain) | 134.2 | 80 | 90.1% retention (1M NaOH, 1600h) |
MPK-SiN (60% modified silica) | 105.0 | 120 | 70% retention (1M KOH, 216h) |
QPip-3.00 (piperidinium-based) | Higher than QAF1-3.00 | 80 | 79% retention (1000h) |
QAF1-3.00 (quaternary ammonium) | Lower than QPip-3.00 | 80 | 69% retention (1000h) |
PF-Pip (fluorene-based) | 58.0 | 80 | 87% retention (1M NaOH, 168h) |
DHBA-ABSA (sulfonamide-grafted) | Enhanced vs control | 25 | Excellent under varied pH |
The morphological evolution of perfluorinated polymer films under mechanical stress reveals the development of oriented crystalline structures. Small-angle X-ray scattering analysis of drawn poly[tetrafluoroethylene-co-(perfluoroethylvinylether)] films shows the formation of alternately tilted lamella arrangements in a herringbone pattern [8]. This structural organization contributes to the enhanced mechanical properties and optical transparency observed in processed fluorinated polymer films.
Polymer System | Thermal Degradation Temperature (°C) | Key Stability Features |
---|---|---|
Poly(vinylidene fluoride) | 350-800 (activation energy: 48 kcal/mol) | First-order degradation kinetics |
Perfluoroalkyl carboxylic acids | 150-550 (depending on chain length) | C-C bond cleavage mechanism |
Tetrafluoroethylene copolymers | 280-430 (K-PFOS vaporization) | Vapor phase decomposition |
Fluorinated polyimides (PFI) | 200-650 (enhanced breakdown strength) | Reduced intermolecular interactions |
Polysulfamides | High thermal stability via TGA | Hydrogen bonding in sulfamide groups |
Perfluorinated sulfonamides | 60-90 (model compound testing) | Quaternary ammonium group stability |
ETFE alternating copolymer | Stable crystalline structure | Triclinic crystal structure |
PFA transparent films | Lamella crystal formation | Switchboard-type lamellae model |